
5-(cyanomethyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyanomethyl)-1H-imidazole-4-carboxamide: is an organic compound characterized by the presence of an imidazole ring substituted with a cyanomethyl group at the 5-position and a carboxamide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyanomethyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole derivative with an appropriate amine, followed by acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-(cyanomethyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in biologically active molecules, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 5-(cyanomethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing biochemical pathways. The cyanomethyl and carboxamide groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity.
相似化合物的比较
Similar Compounds
5-(methyl)-1H-imidazole-4-carboxamide: Lacks the cyanomethyl group, which may alter its reactivity and biological activity.
5-(cyanomethyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.
4-(cyanomethyl)-1H-imidazole-5-carboxamide: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
5-(cyanomethyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyanomethyl and carboxamide groups provides a versatile platform for further functionalization and application in various fields.
属性
CAS 编号 |
56039-08-8 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC 名称 |
5-(cyanomethyl)-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H6N4O/c7-2-1-4-5(6(8)11)10-3-9-4/h3H,1H2,(H2,8,11)(H,9,10) |
InChI 键 |
ARHFLUAFWUJNLP-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(N1)CC#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


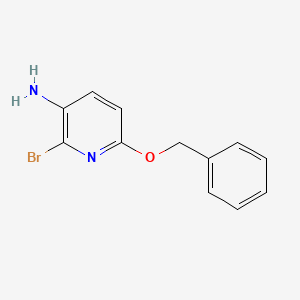
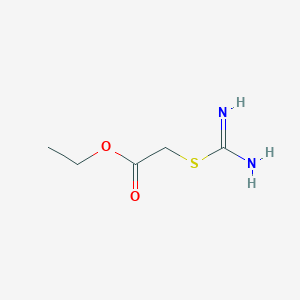
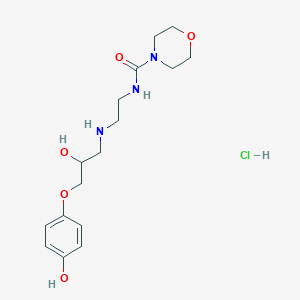
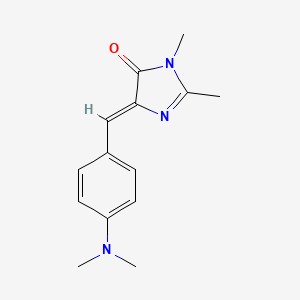



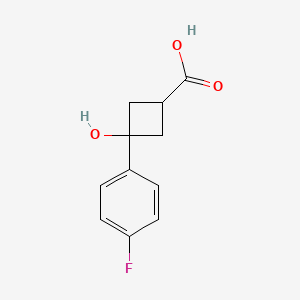

![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
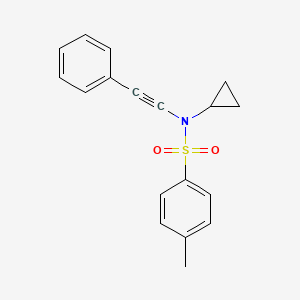


![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
